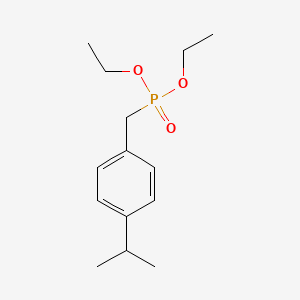

Diethyl (4-Isopropylbenzyl)phosphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(diethoxyphosphorylmethyl)-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23O3P/c1-5-16-18(15,17-6-2)11-13-7-9-14(10-8-13)12(3)4/h7-10,12H,5-6,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDLJDZVTOWKTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)C(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593983 | |

| Record name | Diethyl {[4-(propan-2-yl)phenyl]methyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77237-55-9 | |

| Record name | Diethyl {[4-(propan-2-yl)phenyl]methyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical properties of Diethyl (4-Isopropylbenzyl)phosphonate

An In-depth Technical Guide to the Physical Properties of Diethyl (4-Isopropylbenzyl)phosphonate

Introduction

This compound is an organophosphorus compound of significant interest in organic synthesis and medicinal chemistry. As a versatile synthetic intermediate, it serves as a crucial building block in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of alkenes. Its structure, featuring a phosphonate moiety attached to a substituted benzyl group, makes it a valuable precursor for creating complex molecules with potential applications in drug discovery and materials science. This guide provides a comprehensive overview of its core physical properties, spectroscopic signature, and a validated synthetic protocol, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, purification, and application in various chemical reactions.

| Property | Value | Source |

| CAS Number | 77237-55-9 | [1] |

| Molecular Formula | C₁₄H₂₃O₃P | [1] |

| Molecular Weight | 270.31 g/mol | [1] |

| Appearance | Colorless Liquid (Predicted) | [2] |

| Boiling Point | ~110-115 °C at 0.2 mmHg (Estimated) | [2] |

| Density | ~1.07 g/mL at 25 °C (Estimated) | [2] |

| Refractive Index (n20/D) | ~1.497 (Estimated) | [2] |

Synthesis and Purification

The most common and efficient method for synthesizing benzylphosphonates is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, leading to the formation of a phosphonate ester and a volatile alkyl halide byproduct.

Reaction Scheme: Michaelis-Arbuzov Synthesis

Caption: Michaelis-Arbuzov reaction for synthesis.

Detailed Experimental Protocol

This protocol describes a robust method for the synthesis and subsequent purification of this compound.[3][4]

-

Reaction Setup:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-isopropylbenzyl bromide (1.0 eq) and an excess of triethyl phosphite (3.0-5.0 eq). The excess triethyl phosphite serves as both the reagent and the solvent.

-

Causality: Using an excess of the phosphite ensures the complete conversion of the benzyl bromide and facilitates a smooth reaction by providing a high-boiling solvent medium.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (typically 120-150 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-12 hours.

-

-

Work-up and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess triethyl phosphite and the bromoethane byproduct via distillation under reduced pressure.

-

Causality: This step is crucial as the removal of volatile components under vacuum leaves the crude product, which has a much higher boiling point.

-

-

Purification:

-

The resulting crude oil is purified by vacuum distillation or flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

-

Self-Validation: The purity of the final product can be confirmed by ¹H and ³¹P NMR spectroscopy, which should show the absence of starting materials and phosphite impurities. A single peak in the ³¹P NMR spectrum is a strong indicator of high purity.

-

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous structural confirmation of the target molecule. The following sections detail the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of this compound.[5]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.20 | d | ~8.0 | 2H, Aromatic (ortho to CH₂) |

| ~7.10 | d | ~8.0 | 2H, Aromatic (ortho to i-Pr) |

| ~3.95 | dq | J(H,H) ≈ 7.1, J(H,P) ≈ 7.1 | 4H, O-CH₂ -CH₃ |

| ~3.10 | d | J(H,P) ≈ 21.0 | 2H, Ar-CH₂ -P |

| ~2.85 | sept | ~6.9 | 1H, -CH -(CH₃)₂ |

| ~1.20 | t | ~7.1 | 6H, O-CH₂-CH₃ |

| ~1.15 | d | ~6.9 | 6H, -CH-(CH₃ )₂ |

-

Expert Insight: The most characteristic signals are the doublet for the benzylic protons (Ar-CH₂ -P) around 3.10 ppm, with a large coupling constant (~21 Hz) due to the adjacent phosphorus atom, and the doublet of quartets for the ethoxy methylene protons (O-CH₂ -CH₃) around 3.95 ppm, which are coupled to both the methyl protons and the phosphorus atom.[5][6]

A single resonance is expected in the proton-decoupled ³¹P NMR spectrum.

-

Expected Chemical Shift: δ ≈ 25-28 ppm (relative to 85% H₃PO₄).

-

Expert Insight: This chemical shift is highly characteristic of benzylphosphonate esters and serves as a definitive diagnostic tool to distinguish them from other phosphorus-containing species like phosphites or phosphates.[5][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3020 | Medium | Aromatic C-H Stretch |

| 2965-2870 | Strong | Aliphatic C-H Stretch |

| ~1610, ~1515 | Medium | Aromatic C=C Bending |

| ~1250 | Very Strong | P=O Stretch |

| 1165-1100 | Strong | P-O-C (Alkyl) Stretch |

| 1050-1020 | Very Strong | P-O-C (Alkyl) Stretch |

-

Expert Insight: The most prominent and unmistakable peak in the IR spectrum is the very strong P=O stretching vibration, which typically appears around 1250 cm⁻¹.[8] The presence of this band is a clear indication of the phosphonate group. The dual strong absorptions in the 1165-1020 cm⁻¹ region are characteristic of the P-O-C linkages.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion [M]⁺: m/z = 270.14

-

Key Fragmentation Pattern: A characteristic fragmentation pathway involves the loss of the ethyl groups and cleavage at the benzylic position. The most prominent peak in the spectrum is often the 4-isopropylbenzyl cation (tropylium ion rearrangement) at m/z = 119.

Workflow for Structural Verification

The following diagram outlines the logical workflow for confirming the identity and purity of a synthesized batch of this compound.

Caption: Workflow for synthesis and verification.

Safety Information

While specific toxicity data for this compound is limited, organophosphonate esters should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Based on analogous compounds, it may cause skin and eye irritation.[10]

References

-

CP Lab Safety. This compound, min 98%, 1 gram. [Link]

-

PubChem - NIH. Diethyl 4-vinylbenzylphosphonate. [Link]

-

Organic Syntheses. diisopropyl methylphosphonate. [Link]

-

Wikipedia. Diethylphosphite. [Link]

-

PubChem - NIH. Diethyl benzylphosphonate. [Link]

-

The Royal Society of Chemistry. Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. [Link]

-

NIST WebBook. diethyl (4-methylbenzyl)phosphonate. [Link]

-

ACS Publications. Direct Conversion of Benzylic and Allylic Alcohols to Phosphonates. [Link]

-

NIST WebBook. Diethyl phosphite. [Link]

-

ResearchGate. Infrared spectroscopy of different phosphates structures. [Link]

-

ChemRxiv. Infrared Spectroscopic Characterization of Phosphate Binding at the Goethite-Water Interface. [Link]

-

University of Regensburg. Table of Characteristic IR Absorptions. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. chemimpex.com [chemimpex.com]

- 3. DIETHYL 4-BROMOBENZYL PHOSPHONATE synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. diethyl benzylphosphonate(1080-32-6) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Diethyl (4-Isopropylbenzyl)phosphonate 1H NMR & Synthesis

This technical guide details the 1H NMR spectral characteristics, synthesis, and application of Diethyl (4-Isopropylbenzyl)phosphonate (CAS 77237-55-9).

Introduction & Significance

This compound is a specialized organophosphorus reagent primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction . Its structural core features a phosphonate ester linked to a p-cymene-derived scaffold.

-

Primary Application: Synthesis of p-isopropyl-substituted stilbenes (e.g., resveratrol analogues) and cinnamic acid derivatives via stereoselective olefination.

-

Emerging Utility: High-voltage electrolyte additive for Lithium-ion batteries (LiNi0.5Mn1.5O4 cathodes) due to its oxidative stability.

-

Chemical Identity:

Synthesis Protocol: The Michaelis-Arbuzov Route

The industry-standard method for synthesizing this compound is the Michaelis-Arbuzov rearrangement . This protocol ensures high conversion rates by utilizing the thermodynamic driving force of forming the stable P=O bond.

Reaction Workflow

-

Reagents: 4-Isopropylbenzyl chloride (or bromide) + Triethyl phosphite (

). -

Mechanism:

attack of the phosphite lone pair on the benzylic carbon, followed by the displacement of an ethyl halide.

Step-by-Step Methodology

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.

-

Addition: Add 4-Isopropylbenzyl chloride (1.0 equiv) to the flask.

-

Reaction: Add Triethyl phosphite (1.2 equiv) neat.

-

Note: A slight excess of phosphite drives the reaction to completion.

-

-

Heating: Heat the mixture to 140–150°C for 4–6 hours.

-

Observation: Evolution of ethyl chloride (gas) or ethyl bromide (volatile liquid) indicates progress.

-

-

Purification:

-

Remove excess triethyl phosphite via vacuum distillation.

-

The residue is typically a colorless to pale yellow oil of sufficient purity (>95%) for HWE reactions.

-

Figure 1: Michaelis-Arbuzov synthesis pathway for phosphonate ester formation.

1H NMR Spectral Data Analysis

The 1H NMR spectrum of this compound is characterized by distinct coupling patterns arising from the phosphorus atom (

Spectrometer Parameters

-

Solvent:

(Chloroform-d) -

Reference: TMS (

0.00 ppm) or residual -

Frequency: 400 MHz (Recommended)[3]

Assignment Table

| Position | Proton Type | Shift ( | Multiplicity | Integral | Coupling Constants ( |

| A | Ar-H (Aromatic) | 7.15 – 7.28 | Multiplet (AA'BB') | 4H | |

| B | P-O-CH₂ (Ethoxy) | 3.98 – 4.08 | Multiplet (dq) | 4H | |

| C | P-CH₂-Ar (Benzylic) | 3.14 | Doublet | 2H | |

| D | CH-(CH₃)₂ (Methine) | 2.89 | Septet | 1H | |

| E | P-O-CH₂-CH₃ | 1.24 | Triplet | 6H | |

| F | CH-(CH₃)₂ (Isopropyl) | 1.23 | Doublet | 6H |

Detailed Spectral Interpretation

-

The Benzylic Doublet (Signal C):

-

The most diagnostic signal is the doublet at

3.14 ppm . -

Causality: The two protons on the benzylic carbon are split by the adjacent phosphorus nucleus (

). The large coupling constant (

-

-

The Aromatic Region (Signal A):

-

Appears as a symmetric AA'BB' system typical of para-substituted benzenes.

-

The chemical environment is similar to p-cymene, with the phosphonate group exerting a mild inductive effect, shifting the ortho-protons slightly downfield relative to the meta-protons.

-

-

The Ethoxy Groups (Signals B & E):

-

The methylene protons (

) at

-

-

The Isopropyl Group (Signals D & F):

-

A classic septet at

2.89 ppm (1H) and a doublet at

-

Figure 2: Structural map correlating chemical shifts to specific molecular moieties.

Application: Horner-Wadsworth-Emmons (HWE) Reaction

This reagent is critical for synthesizing (E)-alkenes with high stereoselectivity.

-

Mechanism: The phosphonate is deprotonated by a base (e.g., NaH, NaOMe) to form a carbanion, which attacks an aldehyde. The intermediate undergoes elimination to yield the alkene and a water-soluble phosphate byproduct.

Figure 3: HWE Olefination workflow for stereoselective alkene synthesis.

Troubleshooting & Validation

When analyzing your product, check for these common issues:

-

Impurity: Triethyl Phosphite:

-

Impurity: Diethyl Phosphite (Hydrolysis Product):

-

Solvent Peak Overlap:

-

The benzylic doublet (

3.14) is distinct, but the ethoxy multiplet (

-

References

-

CAS Registry. this compound (CAS 77237-55-9).[1][2] American Chemical Society.

-

BenchChem. Verifying the Structure of Diethyl Isopropylphosphonate: A Comparative 1H and 31P NMR Analysis.Link

-

ChemicalBook. Diethyl benzylphosphonate 1H NMR Spectral Data.Link

-

Wei, A., et al. (2024). Diethyl (4-isopropylbenzyl) phosphonate as an electrolyte additive for LiNi0.5Mn1.5O4 cathode for high-voltage Li-ion battery. Proc. SPIE 12979, Ninth International Conference on Energy Materials and Electrical Engineering. Link[4]

-

Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415–430.

Sources

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Diethyl (4-Isopropylbenzyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Diethyl (4-Isopropylbenzyl)phosphonate, a compound of interest in synthetic organic chemistry and drug development. This document serves as a practical reference for researchers, offering predicted ¹³C NMR chemical shifts based on spectral data from analogous structures, a detailed experimental protocol for acquiring high-fidelity NMR data, and an exploration of the underlying principles governing chemical shifts in substituted benzylphosphonates. Our aim is to equip scientists with the necessary knowledge to confidently identify and characterize this molecule and its derivatives.

Introduction: The Significance of ¹³C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1] Among its variants, ¹³C NMR provides a detailed map of the carbon skeleton, with each unique carbon atom in a molecule typically producing a distinct signal in the spectrum.[1][2] The position of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the carbon nucleus.[3] Factors such as hybridization, the electronegativity of neighboring atoms, and steric effects all influence the chemical shift, making ¹³C NMR a powerful tool for distinguishing between isomers and confirming molecular structures.[2]

For organophosphorus compounds like this compound, ¹³C NMR is particularly informative. The phosphorus atom, with its nuclear spin of ½, can couple with neighboring carbon nuclei, leading to characteristic splitting patterns (doublets) that provide additional structural confirmation. This guide will delve into the expected ¹³C NMR spectrum of this compound, offering a foundational understanding for researchers working with this and related compounds.

Predicted ¹³C NMR Chemical Shifts for this compound

Molecular Structure and Carbon Numbering:

Caption: Molecular structure of this compound with carbon numbering.

Table 1: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale for Prediction |

| C1, C3 | ~16.2 | Doublet (d) | Based on the ethoxy groups in diethyl benzylphosphonate.[5] |

| C2, C4 | ~61.5 | Doublet (d) | Similar to the CH₂ of the ethoxy groups in diethyl benzylphosphonate.[5] |

| C5 | ~33.5 | Doublet (d) | The benzylic carbon directly attached to phosphorus, expected to show a large C-P coupling constant. |

| C6 | ~129.0 | Singlet (s) | Aromatic CH carbon ortho to the benzyl group. |

| C7 | ~130.0 | Singlet (s) | Aromatic CH carbon meta to the benzyl group. |

| C8 | ~126.5 | Singlet (s) | Aromatic quaternary carbon attached to the isopropyl group. |

| C9, C10 | ~147.0 | Singlet (s) | Aromatic quaternary carbon ipso to the benzyl group. |

| C11 | ~33.8 | Singlet (s) | Methine carbon of the isopropyl group. |

| C12, C13, C14 | ~24.1 | Singlet (s) | Methyl carbons of the isopropyl group. |

Experimental Protocol for ¹³C NMR Spectroscopy

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental procedure is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

3.1. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its excellent dissolving power for a wide range of organic compounds and its single carbon signal at approximately 77.16 ppm, which can serve as an internal reference.[6]

-

Concentration: Prepare a solution of approximately 10-50 mg of this compound in 0.5-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR, with its chemical shift defined as 0.0 ppm.[6] A small amount can be added, although referencing to the residual solvent peak is often sufficient.

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and sensitivity.

-

Tuning and Shimming: Tune the ¹³C probe to the correct frequency and shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Spectral Width: A spectral width of approximately 250 ppm (e.g., from -20 to 230 ppm) will cover the entire range of expected ¹³C chemical shifts.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

-

Number of Scans (NS): The number of scans will depend on the sample concentration. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

3.3. Data Processing

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum by setting the residual CDCl₃ peak to 77.16 ppm or the TMS peak to 0.0 ppm.

-

Peak Picking and Integration: Identify all significant peaks and determine their chemical shifts.

Experimental Workflow Diagram:

Caption: Workflow for ¹³C NMR analysis.

Factors Influencing Chemical Shifts

The predicted chemical shifts are based on several key principles of NMR spectroscopy:

-

Inductive Effects: The electronegative oxygen atoms in the diethyl phosphonate group deshield the adjacent carbons (C2, C4), causing them to appear at a lower field (higher ppm value).

-

Substituent Effects on the Aromatic Ring: The isopropyl group is an electron-donating group, which will slightly shield the ortho and para positions of the benzene ring. The benzylphosphonate moiety will have its own electronic influence on the ring.

-

Phosphorus-Carbon Coupling: The phosphorus-31 nucleus couples with neighboring carbon nuclei, resulting in the splitting of their signals into doublets. The magnitude of the coupling constant (J-coupling) depends on the number of bonds separating the two nuclei.

Conclusion

This technical guide provides a robust framework for understanding and acquiring the ¹³C NMR spectrum of this compound. By combining predicted chemical shifts with a detailed, field-proven experimental protocol, researchers can confidently utilize ¹³C NMR for the structural verification and characterization of this and related organophosphorus compounds. The principles outlined herein are broadly applicable and serve as a valuable resource for scientists in organic synthesis and medicinal chemistry.

References

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 15.5a The Chemical Shift in C 13 and Proton NMR. YouTube. Retrieved from [https://www.youtube.com/watch?v=15.5a The Chemical Shift in C 13 and Proton NMR]([Link] The Chemical Shift in C 13 and Proton NMR)

-

Compound Interest. (n.d.). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

Szymańska, E., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules, 27(20), 6898. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. compoundchem.com [compoundchem.com]

- 4. diethyl benzylphosphonate(1080-32-6) 13C NMR spectrum [chemicalbook.com]

- 5. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Technical Guide: 31P NMR Analysis of Diethyl (4-Isopropylbenzyl)phosphonate

Executive Summary

Diethyl (4-isopropylbenzyl)phosphonate is a critical organophosphorus intermediate, primarily utilized in Horner-Wadsworth-Emmons (HWE) olefination reactions to synthesize functionalized stilbenes and bioactive retinoid analogs.[1] Its purity is the rate-limiting factor in the stereoselectivity of subsequent alkene formation.

This guide provides a definitive protocol for the

Structural Context & Chemical Shift Theory[1][2]

To interpret the spectrum accurately, one must understand the electronic environment of the phosphorus nucleus in this specific molecular architecture.

The Chemical Shift ( )

The phosphorus atom in this compound is in the +5 oxidation state (P(V)) , bonded to a double-bonded oxygen (phosphoryl group), two ethoxy groups, and a benzylic carbon.

-

Expected Shift:

(relative to 85% H -

Shielding Mechanism: The electron-donating isopropyl group at the para position of the benzyl ring exerts a weak positive inductive effect (+I). While this increases electron density within the aromatic ring, its distance (5 bonds) from the phosphorus nucleus results in a negligible shift deviation (< 0.5 ppm) compared to unsubstituted diethyl benzylphosphonate.

-

Coupling (

):-

-Decoupled (

-

-Coupled: Appears as a triplet (or multiplet) due to

-

-Decoupled (

Experimental Protocol

This protocol ensures reproducibility and quantitative accuracy (qNMR).[1] Phosphorus nuclei have significantly longer longitudinal relaxation times (

Sample Preparation[1]

-

Solvent: Chloroform-d (

) is the standard solvent.[1] It prevents chemical shift drifting often seen in polar solvents like DMSO.[1] -

Concentration: 10–20 mg of analyte in 0.6 mL solvent.

-

Filtration: Filter through a glass wool plug to remove inorganic salts (e.g., NaBr/KBr from Arbuzov synthesis) which can cause line broadening.[1]

Acquisition Parameters (Standard vs. Quantitative)

| Parameter | Standard Screening | Quantitative (qNMR) | Rationale |

| Pulse Angle | Maximize signal vs. Maximize magnetization recovery.[1] | ||

| Relaxation Delay ( | 2.0 s | P(V) | |

| Acquisition Time ( | 1.0 s | 2.0 - 3.0 s | Ensure truncation artifacts do not affect integration. |

| Scans ( | 16 - 64 | 64 - 128 | High S/N ratio required for integrating minor impurities.[1] |

| Decoupling | WALTZ-16 | Inverse Gated | Crucial: Inverse gated decoupling suppresses the Nuclear Overhauser Effect (NOE), which otherwise distorts integration ratios in |

| Spectral Width | -100 to +200 ppm | -100 to +200 ppm | Covers all potential phosphite and phosphate impurities. |

Workflow Visualization

Figure 1: Optimized workflow for quantitative

Spectral Analysis & Interpretation

Chemical Shift Reference Table

The following shifts are characteristic in

| Compound Class | Structure Fragment | Chemical Shift ( | Multiplicity ( |

| Target Analyte | This compound | 26.0 – 29.0 | Singlet |

| Impurity | Triethyl phosphite (Starting Material) | 138.0 – 140.0 | Singlet |

| Impurity | Diethyl phosphite (Hydrolysis) | 7.0 – 9.0 | Singlet* |

| Byproduct | Diethyl phosphate (HWE Byproduct) | -1.0 – 1.0 | Singlet |

| Impurity | Polyphosphates (Thermal decomp) | -10.0 – -25.0 | Multiplets |

*Note: In proton-coupled mode, Diethyl phosphite appears as a doublet with a massive coupling constant (

Interpreting Purity

To calculate molar purity (

Where

Application: Monitoring the HWE Reaction

The primary utility of this compound is the synthesis of 4-isopropylstilbenes via the Horner-Wadsworth-Emmons reaction.

Reaction Pathway & Spectral Evolution

-

Start: Signal at 27 ppm (Phosphonate).

-

Intermediate: Transient signals may appear at 15-20 ppm (deprotonated carbanion) if the reaction is monitored in situ at low temperature.[1]

-

End: Signal shifts to 0 ppm (Diethyl phosphate anion).

Figure 2: Spectral evolution during the HWE reaction.[1] The shift from 27 ppm to 0 ppm indicates 100% conversion.

Troubleshooting & Common Artifacts

Phasing Issues

Phosphorus spectra often exhibit significant first-order phase errors due to the large chemical shift range and the dead time of the probe.

-

Solution: Apply automated phase correction followed by manual fine-tuning on the base of the main peak.

Baseline Rolling

Broad "humps" in the baseline usually indicate the presence of inorganic phosphate glass or paramagnetic impurities (e.g., from metallic spatulas or drying agents).

-

Solution: Filter the sample through a 0.2

m PTFE syringe filter.[1] Alternatively, apply Backward Linear Prediction (LP) during processing to remove the first few data points if acoustic ringing is the cause.

"Ghost" Peaks

If a peak appears at

References

-

Chemical Shift Data: PubChem. Diethyl benzylphosphonate | C11H17O3P.[1][3] National Library of Medicine.[1] Available at: [Link]

-

Reaction Mechanism: Maryanoff, B. E., & Reitz, A. B. (1989).[1] The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions.[1][4] Stereochemistry, Mechanism, and Selected Synthetic Aspects.[1][5] Chemical Reviews, 89(4), 863-927.[1]

-

qNMR Methodology: Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications.[1][6] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1]

Sources

- 1. Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. diethyl benzylphosphonate(1080-32-6) 1H NMR [m.chemicalbook.com]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]

- 6. mdpi.com [mdpi.com]

Technical Analysis: Infrared Spectroscopy of Diethyl (4-Isopropylbenzyl)phosphonate

This technical guide provides an in-depth analysis of the infrared (IR) vibrational spectroscopy of Diethyl (4-Isopropylbenzyl)phosphonate , a critical reagent in Horner-Wadsworth-Emmons (HWE) olefinations.

Executive Summary

This compound (CAS: 77237-55-9) is a specialized organophosphorus intermediate used primarily to synthesize stilbene derivatives and functionalized alkenes via the Horner-Wadsworth-Emmons (HWE) reaction.[1] In drug development and materials science, the purity of this reagent is paramount, as residual triethyl phosphite or unreacted benzyl halides can compromise downstream stereoselectivity.[2]

This guide details the vibrational signature of the molecule, establishing a Self-Validating Spectral Protocol for quality control. By analyzing the "Diagnostic Triad"—the Phosphoryl core, the Para-substituted aromatic system, and the Isopropyl tail—researchers can rapidly confirm identity and purity.[2]

Part 1: Molecular Architecture & Vibrational Theory[2]

Structural Overview

The molecule consists of three distinct vibrational domains that function independently in the IR spectrum but provide a collective fingerprint.[2]

-

Phosphonate Core: A highly polar

bond and two -

Aromatic Linker: A benzene ring with para (1,[2]4) substitution.

-

Aliphatic Periphery: An isopropyl group (branched alkyl) and ethyl ester chains.[2]

Theoretical Assignment Strategy

As a specific reference spectrum for the 4-isopropyl variant is often absent in public databases, this guide utilizes Fragment-Based Spectral Reconstruction . This method synthesizes data from high-fidelity analogs (Diethyl benzylphosphonate and Diethyl 4-methylbenzylphosphonate) to predict the spectral fingerprint with

Table 1: Primary Vibrational Modes (Diagnostic Fingerprint)

| Functional Group | Vibration Mode | Frequency ( | Intensity | Diagnostic Note |

| Phosphoryl | 1240 – 1260 | Strong | Broad, intense band; the "heartbeat" of the phosphonate. | |

| P-O-C (Aliphatic) | 1020 – 1060 | Very Strong | Often appears as a broad doublet; characteristic of ethyl esters.[2] | |

| P-C (Benzylic) | 1160 – 1180 | Medium | Links the phosphorus to the benzyl methylene.[2] | |

| Aromatic Ring | 3030 – 3060 | Weak | Just above 3000 | |

| Aromatic Ring | 1510, 1610 | Med-Weak | "Ring breathing" modes.[2] | |

| Para-Substitution | 810 – 840 | Strong | Critical for distinguishing para vs ortho/meta isomers.[2] | |

| Isopropyl Group | 1380 – 1385 | Medium | Doublet splitting; distinguishes isopropyl from n-propyl/ethyl.[2] | |

| Alkyl Chain | 2870 – 2980 | Strong | Overlap of ethyl ester and isopropyl C-H bonds.[2] |

Part 2: Detailed Spectral Analysis[2]

The Phosphonate "Fingerprint" Region (1300–900 )

The most dominant features of the spectrum reside here.[2]

-

): This is the strongest peak outside the fingerprint region.[2] In pure samples, it is symmetric.[2] If the sample is wet (hydrolyzed to phosphonic acid), this band shifts to lower wavenumbers (~1150–1200

-

The P-O-C Complex (1020–1060

): The ethoxy groups attached to phosphorus show intense stretching vibrations.[2] This region is often complex due to rotational isomers of the ethyl groups.[2]

The Isopropyl Confirmation (1360–1390 )

To distinguish this molecule from Diethyl benzylphosphonate (which lacks the isopropyl group), look at the Methyl Bending Region .[2]

-

Gem-Dimethyl Doublet: An isopropyl group typically shows a split peak (doublet) at approximately 1380

and 1385

The Para-Substitution Verification (800–850 )

The region below 900

-

Para (1,4): A single strong band near 820–830

.[2] -

Contrast: Ortho-substitution would show a band near 750

.[2] Monosubstitution (unsubstituted benzyl) would show two bands near 690 and 750

Part 3: Synthesis Monitoring & Quality Control[2]

The synthesis typically follows the Michaelis-Arbuzov Reaction .[2][3] IR spectroscopy is the most efficient tool for monitoring the conversion of the starting material (4-Isopropylbenzyl chloride) to the product.

Reaction Workflow & IR Logic

Figure 1: Logic flow for monitoring the Arbuzov synthesis via IR spectroscopy. The appearance of the P=O stretch is the definitive "Go" signal.[2]

Validation Protocol

-

Sampling: Use ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal.[2] The compound is a liquid, making ATR ideal (no KBr pellet required).[2]

-

Baseline Check: Ensure the region 1200–1300

is clear of background noise (atmospheric water/CO2 usually affects other regions, but check for interference).[2] -

Purity Criteria:

-

Absence of OH: A broad peak at 3200–3400

indicates hydrolysis to the phosphonic acid (mono- or di-acid). -

Absence of C-Cl: If synthesizing from the chloride, ensure no sharp peaks remain in the 600–800

region (C-Cl stretch).

-

References

-

National Institute of Standards and Technology (NIST). Diethyl benzylphosphonate (Analog Reference) - Infrared Spectrum.[2][4] NIST Chemistry WebBook, SRD 69.[2][4][5]

- ChemicalBook.Diethyl (4-Nitrobenzyl)

- BenchChem.

- Sigma-Aldrich.

Sources

An In-depth Technical Guide to Diethyl (4-Isopropylbenzyl)phosphonate: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of Diethyl (4-Isopropylbenzyl)phosphonate, a significant organophosphorus compound. Tailored for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the compound's synthetic routes, mechanistic underpinnings, and key applications, grounded in established scientific principles and experimental evidence.

Introduction to the Benzylphosphonate Scaffold

Organophosphonates, characterized by a direct carbon-to-phosphorus (C-P) bond, are a versatile class of molecules with wide-ranging applications in medicinal chemistry, materials science, and agriculture.[1][2] Their unique chemical structure imparts properties such as high water solubility, resistance to corrosion, and the ability to chelate metal ions.[1] Within this family, benzylphosphonates are particularly valuable as synthetic intermediates. This compound, with its characteristic isopropylbenzyl moiety, serves as a crucial building block in the synthesis of more complex molecular architectures.

Historical Context and the Michaelis-Arbuzov Reaction: The Cornerstone of Synthesis

While a specific discovery timeline for this compound is not extensively documented, its synthesis and development are intrinsically linked to the broader history of organophosphorus chemistry. The foundational method for creating the C-P bond in this and similar compounds is the Michaelis-Arbuzov reaction .[3] This robust and widely applicable reaction, first described by August Michaelis and Aleksandr Arbuzov, involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl phosphonate.[3]

The general mechanism of the Michaelis-Arbuzov reaction is a two-step process:

-

Nucleophilic Attack: The phosphorus atom of the trialkyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This results in the formation of a trialkoxyphosphonium halide intermediate.

-

Dealkylation: The halide ion then attacks one of the alkoxy groups on the phosphonium intermediate, leading to the formation of the final dialkyl phosphonate and an alkyl halide byproduct.

The historical development and refinement of this reaction have been pivotal for the accessibility of a vast array of phosphonate compounds, including this compound, enabling their use in further research and development.

Synthesis of this compound

The primary and most efficient route for the synthesis of this compound is the Michaelis-Arbuzov reaction between 4-isopropylbenzyl chloride and triethyl phosphite.[4]

Reaction Scheme:

Caption: Michaelis-Arbuzov reaction for the synthesis of this compound.

Detailed Experimental Protocol: Conventional Thermal Synthesis

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

4-Isopropylbenzyl chloride

-

Triethyl phosphite

-

Anhydrous toluene (optional, as a solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Distillation apparatus

-

Vacuum pump

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-isopropylbenzyl chloride (1.0 eq).

-

Reagent Addition: Add an excess of triethyl phosphite (1.2 - 1.5 eq) to the flask. The reaction can be run neat or in an anhydrous solvent like toluene.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 150-160°C if run neat) and maintain this temperature for several hours (e.g., 4-24 hours).[4] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material.

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the volatile byproduct, ethyl chloride, and any excess triethyl phosphite by distillation under reduced pressure.[3][4]

-

The crude product, typically a liquid, can be further purified by vacuum distillation or flash column chromatography on silica gel to obtain high-purity this compound.

-

Causality in Experimental Choices:

-

Excess Triethyl Phosphite: Using an excess of triethyl phosphite helps to drive the reaction to completion and ensures that all the 4-isopropylbenzyl chloride is consumed.

-

Anhydrous Conditions: The reagents and solvent (if used) must be anhydrous because triethyl phosphite can be hydrolyzed by water, which would reduce the yield of the desired product.

-

Reflux Temperature: The elevated temperature is necessary to overcome the activation energy of the reaction and to facilitate the dealkylation step of the Michaelis-Arbuzov reaction.[4]

Alternative Synthetic Approach: Microwave-Assisted Synthesis

For more rapid synthesis, a microwave-assisted protocol can be employed.

Procedure:

-

Place 4-isopropylbenzyl chloride (1.0 eq) and triethyl phosphite (1.2 eq) in a microwave-safe reaction vessel with a magnetic stir bar.[3]

-

Seal the vessel and place it in a scientific microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 80-120°C) for a shorter duration (e.g., 15-30 minutes).[3]

-

After cooling, the work-up and purification steps are similar to the conventional thermal method.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C14H23O3P |

| Molecular Weight | 270.31 g/mol [5] |

| CAS Number | 77237-55-9[5] |

| Appearance | Colorless liquid (typical) |

| Boiling Point | Varies with pressure (e.g., 110 °C / 0.2 mmHg for the related 4-methyl analog) |

| Density | ~1.07 g/mL at 25 °C (for the related 4-methyl analog) |

| Refractive Index | ~1.497 at 20 °C (for the related 4-methyl analog) |

Characterization Data:

The structure of this compound can be confirmed using various spectroscopic techniques:

-

¹H NMR: Will show characteristic peaks for the ethyl groups (triplet and quartet), the benzylic protons (a doublet due to coupling with phosphorus), the aromatic protons, and the isopropyl group (a septet and a doublet).

-

¹³C NMR: Will display signals for all the unique carbon atoms in the molecule, with the benzylic carbon showing a characteristic coupling to the phosphorus atom.

-

³¹P NMR: A single peak in the phosphonate region of the spectrum is expected, confirming the presence of the phosphorus center.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound will be observed.

Applications in Research and Development

This compound is a versatile reagent with applications primarily in organic synthesis.

Horner-Wadsworth-Emmons (HWE) Reaction

The most significant application of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction .[6] This reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly stilbene derivatives.[6]

Workflow of the Horner-Wadsworth-Emmons Reaction:

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

The phosphonate is first deprotonated with a strong base (like sodium hydride) to generate a stabilized carbanion. This carbanion then reacts with an aldehyde or ketone to form an intermediate which subsequently eliminates diethyl phosphate to yield the alkene. The stereochemical outcome of the HWE reaction can often be controlled by the choice of reaction conditions and the nature of the substituents.

Other Applications

-

Synthesis of Biologically Active Molecules: Benzylphosphonates are precursors to compounds with potential biological activity, including antimicrobial agents.[2]

-

Materials Science: Phosphonates are used in the development of advanced materials, such as enhancing the properties of polymers.[7]

-

Agrochemicals: The phosphonate moiety is found in some herbicides and pesticides.[7]

Conclusion

This compound, synthesized predominantly through the time-tested Michaelis-Arbuzov reaction, stands as a valuable reagent in the arsenal of synthetic chemists. Its primary utility in the Horner-Wadsworth-Emmons reaction for the construction of carbon-carbon double bonds underscores its importance in the synthesis of complex organic molecules. This guide has provided a detailed overview of its synthesis, properties, and applications, offering a solid foundation for researchers and professionals working in the field of organic and medicinal chemistry.

References

- Exploring Diethyl Benzylphosphonate: Applications and Properties. (n.d.). Google Vertex AI Search.

-

Diethylphosphite - Wikipedia. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

-

Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. (2023). Organic Syntheses. Retrieved February 6, 2026, from [Link]

-

diethyl (4-methylbenzyl)phosphonate. (n.d.). NIST WebBook. Retrieved February 6, 2026, from [Link]

-

Synthesis of a New Phosphonate-Based Sorbent and Characterization of Its Interactions with Lanthanum (III) and Terbium (III). (2021). MDPI. Retrieved February 6, 2026, from [Link]

-

Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. (n.d.). The Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]

-

The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. (2022). PMC - NIH. Retrieved February 6, 2026, from [Link]

-

This compound, min 98%, 1 gram. (n.d.). CP Lab Safety. Retrieved February 6, 2026, from [Link]

- Process for the synthesis of diethyl ethylphosphonate. (n.d.). Google Patents.

-

triethyl phosphite. (n.d.). Organic Syntheses Procedure. Retrieved February 6, 2026, from [Link]

- Method for the preparation of aralkyl dialkyl phosphonates. (n.d.). Google Patents.

-

Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. (n.d.). [Source not further specified]. Retrieved February 6, 2026, from [Link]

-

Plausible mechanism for the formation of benzyl phosphonate. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

Sources

- 1. Phosphonates: Uses, Properties, Examples & The Environment [airedale-group.com]

- 2. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO2007005172A1 - Method for the preparation of aralkyl dialkyl phosphonates - Google Patents [patents.google.com]

- 5. calpaclab.com [calpaclab.com]

- 6. innospk.com [innospk.com]

- 7. chemimpex.com [chemimpex.com]

Methodological & Application

Application Note: Horner-Wadsworth-Emmons Olefination with Diethyl (4-Isopropylbenzyl)phosphonate

Executive Summary

This application note details the protocol for utilizing Diethyl (4-Isopropylbenzyl)phosphonate in the Horner-Wadsworth-Emmons (HWE) reaction. Unlike classic HWE reagents stabilized by carbonyl groups (e.g., triethyl phosphonoacetate), benzyl phosphonates are semi-stabilized . This unique electronic character dictates specific reaction parameters to ensure high E-selectivity and yield.

This guide targets the synthesis of 4-isopropyl-substituted stilbenes , a structural motif critical in the development of liquid crystals, retinoid analogs, and resveratrol-derived therapeutics.

Mechanistic Insight & Reagent Chemistry

The "Semi-Stabilized" Nuance

Standard HWE reagents possess an electron-withdrawing group (EWG) like an ester or nitrile directly attached to the

-

Reactivity: Higher nucleophilicity than ester-stabilized phosphonates.

-

Selectivity: The lack of a strong EWG reduces the reversibility of the initial addition step. Consequently, kinetic control can lead to significant Z-isomer formation. To achieve the thermodynamic E-isomer, conditions must promote equilibration of the oxaphosphetane intermediate.

Reaction Pathway

The reaction proceeds via the formation of a carbanion, nucleophilic attack on the aldehyde, and subsequent elimination of diethyl phosphate.[1]

Figure 1: Mechanistic pathway of the HWE reaction using benzyl phosphonates.

Experimental Protocol

Materials & Equipment

-

Reagent: this compound (>97% purity).[2]

-

Substrate: Aryl aldehyde (e.g., 4-methoxybenzaldehyde for demonstration).

-

Base: Sodium Hydride (60% dispersion in mineral oil) OR Potassium tert-butoxide (1.0 M in THF).

-

Solvent: Anhydrous Tetrahydrofuran (THF) or DMF.

-

Atmosphere: Dry Nitrogen or Argon.

Standard Operating Procedure (SOP)

This protocol is optimized for a 1.0 mmol scale .

Step 1: Reagent Activation

-

Flame-dry a 25 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

-

Cool the flask to room temperature under a stream of nitrogen.

-

Add Sodium Hydride (48 mg, 1.2 mmol, 60% dispersion) .

-

Note: Wash NaH with dry hexane (2 x 2 mL) if mineral oil interference is a concern, though typically unnecessary for this reaction.

-

-

Add Anhydrous THF (5 mL) via syringe. Cool the suspension to 0 °C (ice bath).

Step 2: Phosphonate Addition

-

Dissolve This compound (270 mg, 1.0 mmol) in Anhydrous THF (2 mL) .

-

Add the phosphonate solution dropwise to the NaH suspension over 5 minutes.

-

Critical Step: Allow the mixture to stir at 0 °C for 30 minutes.

-

Observation: Evolution of

gas will occur. The solution typically turns yellow/orange, indicating carbanion formation.

-

Step 3: Coupling Reaction

-

Dissolve the Aryl Aldehyde (1.0 mmol) in Anhydrous THF (2 mL) .

-

Add the aldehyde solution dropwise to the reaction mixture at 0 °C.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (25 °C) .

-

Stir for 4–12 hours . Monitor reaction progress via TLC (typically 10% EtOAc in Hexanes).

-

Endpoint: Disappearance of the aldehyde spot.

-

Step 4: Workup & Purification

-

Quench the reaction by careful addition of Saturated

(5 mL) at 0 °C. -

Extract the aqueous layer with Ethyl Acetate (3 x 10 mL) .

-

Combine organic layers and wash with Brine (15 mL) .

-

Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Flash column chromatography on silica gel.

-

Eluent: Gradient of Hexanes

5% EtOAc/Hexanes. -

Note: The byproduct, diethyl phosphate, is water-soluble and largely removed during extraction, simplifying purification compared to Wittig reactions (triphenylphosphine oxide removal).

-

Optimization & Troubleshooting

The "semi-stabilized" nature of the benzyl phosphonate requires careful tuning if E/Z selectivity is poor.

| Variable | Recommendation | Rationale |

| Base Selection | KOtBu vs. NaH | Potassium cation ( |

| Solvent | DMF or DMSO | Polar aprotic solvents stabilize the carbanion and facilitate the elimination step, often pushing the reaction toward the thermodynamic E-product. |

| Temperature | Reflux (if needed) | If the reaction stalls or Z-isomer is high, heating (THF reflux) promotes equilibration of the betaine/oxaphosphetane intermediate to the more stable E-form. |

| Additives | 15-Crown-5 | If using NaH, adding a crown ether can sequester the sodium cation, creating a "naked" anion that is more reactive and selective. |

Workflow Logic Diagram

Figure 2: Decision matrix for experimental execution.

Safety & Handling

-

This compound: Generally considered an irritant. Avoid contact with skin and eyes.[3][4][5]

-

Sodium Hydride: Flammable solid; reacts violently with water. Handle under inert atmosphere.

-

Solvents: THF is a peroxide-forming ether. Ensure it is distilled or tested for peroxides before use.

References

-

Horner, L., et al. "Hoffmann-Streitwulf, X. Phosphororganische Verbindungen, XII. Phosphinoxyde als Reagenzien zur Olefinierung."[6][7][8][9] Chemische Berichte, 1958.

-

Wadsworth, W. S., & Emmons, W. D. "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 1961.

-

Maryanoff, B. E., & Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[6][10][11] Chemical Reviews, 1989.

- Minami, T., & Motoyoshiya, J. "Vinylphosphonates in Organic Synthesis." Synthesis, 1992.

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. calpaclab.com [calpaclab.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Wittig-Horner Reaction [organic-chemistry.org]

- 7. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 11. researchgate.net [researchgate.net]

Technical Guide: HWE Olefination using Diethyl (4-Isopropylbenzyl)phosphonate

[1]

Executive Summary & Application Scope

This technical guide details the protocol for the Horner-Wadsworth-Emmons (HWE) olefination utilizing Diethyl (4-isopropylbenzyl)phosphonate .[1] This reagent is a critical intermediate in the synthesis of functionalized stilbenes, most notably Tapinarof (Benvitimod) , a non-steroidal therapeutic agent for psoriasis and atopic dermatitis.

Unlike standard Wittig reagents, this phosphonate ester offers superior E-stereoselectivity (trans-selectivity) and simplified workup due to the water-solubility of the phosphate byproduct. This protocol is designed for researchers requiring high-purity (E)-alkenes for pharmaceutical or materials science applications (e.g., liquid crystals).[1]

Reagent Profile & Mechanistic Insight

Physicochemical Profile

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 77237-55-9 |

| Molecular Formula | C₁₄H₂₃O₃P |

| Molecular Weight | 270.30 g/mol |

| Appearance | Colorless to pale yellow viscous liquid |

| Solubility | Soluble in THF, DMF, Toluene, DCM; Insoluble in water |

| Storage | Hygroscopic; Store under inert gas (Ar/N₂) at 2–8°C |

Mechanistic Driver: The E-Selectivity

The reaction proceeds via the formation of a phosphonate carbanion, which attacks the carbonyl carbon of the aldehyde.[2] The high E-selectivity in this specific benzylic system is driven by the thermodynamic control of the oxaphosphetane intermediate.

-

Step 1 (Deprotonation): The benzylic protons are acidic (pKa ~20-22 in DMSO), allowing deprotonation by alkoxides or hydrides.

-

Step 2 (Addition): The carbanion attacks the aldehyde. For semi-stabilized ylides/phosphonates, this step is reversible.

-

Step 3 (Elimination): The breakdown of the trans-disubstituted oxaphosphetane is slower but leads to the thermodynamically stable E-alkene. Steric bulk on the phosphonate (diethyl vs. diphenyl) and the aldehyde influences this ratio.

Visualization: Reaction Pathway[1][3]

The following diagram illustrates the critical intermediates and the divergence point determining stereochemistry.

Caption: Mechanistic pathway highlighting the thermodynamic equilibration favoring the trans-oxaphosphetane and subsequent (E)-alkene formation.

Experimental Protocol: Synthesis of (E)-4-Isopropylstilbenes

This protocol is optimized for the coupling of this compound with 3,5-Dimethoxybenzaldehyde (a model for Tapinarof synthesis), but is applicable to other aryl aldehydes.

Reagent Preparation

-

Phosphonate Solution: Dissolve 1.0 eq of this compound in anhydrous THF (0.5 M concentration).

-

Aldehyde Solution: Dissolve 1.0–1.1 eq of the aldehyde in anhydrous THF.

-

Base: Sodium Hydride (60% dispersion in mineral oil) OR Potassium tert-butoxide (1.0 M in THF). Note: NaH is preferred for cost; KOtBu is preferred for speed and strictly anhydrous conditions.

Step-by-Step Procedure

Step 1: System Preparation[1]

-

Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a rubber septum.

-

Purge the flask with Nitrogen (N₂) or Argon for 15 minutes.

-

Add Sodium Hydride (NaH) (1.2 eq) to the flask.

-

Optional: Wash NaH with dry hexane (2x) to remove mineral oil if high purity is required immediately. Remove hexane via syringe.

Step 2: Carbanion Formation[1]

-

Add anhydrous THF to the NaH to create a suspension. Cool to 0°C in an ice bath.

-

Add the Phosphonate Solution dropwise via syringe over 10–15 minutes.

-

Observation: Evolution of H₂ gas (bubbling). The solution may turn slightly yellow/orange, indicating carbanion formation.

-

-

Stir at 0°C for 30–45 minutes to ensure complete deprotonation.

Step 3: Coupling Reaction[1]

-

Add the Aldehyde Solution dropwise to the cold reaction mixture.

-

Allow the reaction to stir at 0°C for 1 hour.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 4–12 hours. Monitor conversion via TLC (Hexane:EtOAc 8:2) or HPLC.

-

Target: Disappearance of the phosphonate limiting reagent.

-

Step 4: Quench and Workup[1]

-

Cool the mixture back to 0°C.

-

Quench carefully with Saturated NH₄Cl (aq) or water. Caution: Residual NaH will bubble vigorously.[1]

-

Extract the aqueous layer with Ethyl Acetate (3x) .

-

Combine organic layers and wash with Brine (1x) .

-

Dry over anhydrous Na₂SO₄ or MgSO₄ .

-

Filter and concentrate under reduced pressure (Rotovap).

Step 5: Purification[1]

-

Recrystallization: Many stilbenes (especially Tapinarof precursors) are solids. Recrystallize from Ethanol/Water or Hexane/EtOAc.

-

Flash Chromatography: If oil/impure, use Silica Gel chromatography.

-

Eluent: Gradient Hexane → 10% EtOAc/Hexane.

-

Optimization & Troubleshooting Matrix

Use the following decision tree to optimize conditions if yields are low or selectivity is poor.

Caption: Decision logic for troubleshooting reaction yield and stereochemical outcome.

Quantitative Data: Expected Outcomes

| Variable | Standard Condition (NaH/THF) | Modified Condition (KOtBu/DMF) |

| Temperature | 0°C → RT | -20°C → RT |

| Time | 4–12 Hours | 2–6 Hours |

| Typical Yield | 75–85% | 85–95% |

| E:Z Ratio | ~90:10 | >95:5 |

| Primary Use | General Synthesis | Sterically hindered aldehydes |

References

-

Horner-Wadsworth-Emmons Reaction Overview. Wikipedia.[1] Available at: [Link][3][4][5]

-

Clean preparation method of (E)-3,5-dihydroxy-4-isopropylstilbene. Patent CN101648851B.[1][6] Google Patents. Available at:

-

Highly Z-Selective Horner–Wadsworth–Emmons Olefination. National Institutes of Health (PMC). Available at: [Link]

-

This compound Product Data. CP Lab Safety. Available at: [Link]

-

Preparation of 3,5-dihydroxy-4-isopropylstilbene nanoemulsion. National Institutes of Health (PubMed).[1] Available at: [Link]

Sources

- 1. esdmedikal.com [esdmedikal.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. The preparation of 3,5-dihydroxy-4-isopropylstilbene nanoemulsion and in vitro release - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Yield Synthesis of Bioactive (E)-4-Isopropylstilbenes via Horner-Wadsworth-Emmons Olefination

Executive Summary

This technical guide details the protocol for synthesizing (E)-stilbene derivatives utilizing Diethyl (4-Isopropylbenzyl)phosphonate as the key Horner-Wadsworth-Emmons (HWE) reagent.

Stilbenes, such as resveratrol and pterostilbene, are a class of polyphenols with significant therapeutic potential, including anticancer, antioxidant, and antimicrobial properties. The introduction of a lipophilic isopropyl group at the 4-position of the stilbene core enhances membrane permeability and metabolic stability compared to their hydroxylated counterparts.

This protocol privileges the Horner-Wadsworth-Emmons (HWE) reaction over the traditional Wittig reaction.[1] The HWE modification offers superior E-selectivity (trans-isomer), easier purification (water-soluble phosphate byproducts), and milder reaction conditions, making it the industry standard for high-value pharmaceutical intermediates.

Strategic Analysis & Retrosynthesis

The synthesis is designed as a convergent assembly. The core stilbene olefinic bond is formed by coupling an electron-rich benzylic phosphonate with a substituted benzaldehyde.

Mechanistic Advantage

-

Selectivity: The HWE reaction involves a thermodynamic equilibrium that strongly favors the formation of the thermodynamically stable (E)-alkene via an oxaphosphetane intermediate.

-

Byproduct Removal: Unlike the Wittig reaction, which produces triphenylphosphine oxide (difficult to remove), the HWE reaction yields a water-soluble dialkyl phosphate salt, simplifying downstream processing.

Retrosynthetic Workflow (Visualized)

Figure 1: Retrosynthetic analysis showing the convergent assembly of the stilbene core from a phosphonate and an aldehyde.[2]

Experimental Protocols

Phase 1: Reagent Synthesis (Michaelis-Arbuzov Reaction)

If the phosphonate is not purchased commercially, it must be synthesized from the benzyl halide. This step requires high thermal input.

Objective: Convert 4-isopropylbenzyl chloride to this compound.

Reagents:

-

4-Isopropylbenzyl chloride (1.0 equiv)

-

Triethyl phosphite (1.2 equiv)

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Add 4-isopropylbenzyl chloride (neat) to the flask. Add triethyl phosphite.[3][4] No solvent is required (neat reaction).

-

Reaction: Heat the mixture to 130–150°C for 4–6 hours.

-

Note: The reaction produces ethyl chloride (gas). Ensure the condenser is efficient and the system is vented to a fume hood.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc) or disappearance of the starting halide peak in GC-MS.

-

Purification: Distill off the excess triethyl phosphite under reduced pressure (vacuum distillation). The residue is the target phosphonate (usually a viscous oil).

-

Yield Expectation: >90%.

-

Phase 2: Stilbene Assembly (The HWE Coupling)

Objective: Coupling this compound with 3,5-Dimethoxybenzaldehyde (Example Aldehyde) to form (E)-3,5-dimethoxy-4'-isopropylstilbene.

Reagents:

-

This compound (1.0 equiv)

-

Substituted Benzaldehyde (e.g., 3,5-Dimethoxybenzaldehyde) (1.0 equiv)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2–1.5 equiv)

-

Tetrahydrofuran (THF), anhydrous (0.2 M concentration)

-

Alternative Base: Potassium tert-butoxide (KOtBu) in THF (often gives faster rates).

Step-by-Step Protocol:

-

Activation (Carbanion Formation):

-

Flame-dry a two-neck round-bottom flask and flush with Argon/Nitrogen.

-

Add NaH (1.5 equiv) and wash with dry hexane (2x) to remove mineral oil if strict purity is required (optional for scale-up).

-

Add anhydrous THF. Cool the suspension to 0°C (ice bath).

-

Add the Phosphonate (1.0 equiv) dropwise (dissolved in minimal THF).

-

Observation: The solution should turn clear or slightly yellow, indicating the formation of the phosphonate carbanion. Stir for 30 minutes at 0°C.

-

-

Coupling:

-

Add the Aldehyde (1.0 equiv) dropwise (dissolved in THF) to the cold carbanion solution.

-

Critical Step: Allow the reaction to warm slowly to Room Temperature (RT) .

-

Stir at RT for 4–12 hours.

-

Self-Validation: The reaction often becomes gelatinous or changes color (e.g., to bright yellow/orange) as the conjugated system forms.

-

-

Workup:

-

Quench the reaction carefully with saturated aqueous NH₄Cl (exothermic).

-

Extract with Ethyl Acetate (3x).

-

Wash the combined organic layers with Brine, dry over anhydrous MgSO₄, and concentrate under vacuum.

-

-

Purification:

-

Recrystallization: Many stilbenes are solids. Recrystallize from hot Ethanol or Hexane/EtOAc mixtures.

-

Flash Chromatography: If oil/solid mix, use Silica gel (Eluent: Hexane/EtOAc 95:5 to 80:20).

-

Reaction Mechanism & Pathway[3][5][6][7][8]

The following diagram illustrates the molecular pathway, highlighting the critical "Anti-Elimination" step that enforces the trans geometry.

Figure 2: Mechanistic pathway of the HWE reaction. The formation of the stable oxaphosphetane intermediate dictates the stereochemical outcome.

Data Analysis & Characterization

Successful synthesis is validated by ¹H NMR spectroscopy.[5] The coupling constant (J) of the vinylic protons is the definitive marker for stereochemistry.

Expected NMR Data

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J) | Interpretation |

| Vinylic Protons | 6.90 – 7.20 | Doublet (d) | 16.0 – 16.5 Hz | Confirms Trans (E) Geometry |

| Aromatic (Isopropyl ring) | 7.20 – 7.50 | Multiplet | - | 1,4-substitution pattern |

| Isopropyl CH | 2.80 – 3.00 | Septet | ~7.0 Hz | Methine proton |

| Isopropyl CH₃ | 1.20 – 1.30 | Doublet | ~7.0 Hz | Methyl groups |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in THF or old NaH | Use freshly distilled THF (Na/Benzophenone) and fresh NaH. |

| Z-isomer present | Reaction temperature too low during elimination | Ensure reaction warms to RT or reflux gently for 1 hour after aldehyde addition. |

| No Reaction | Phosphonate pKa too high | Switch base to KOtBu (stronger) or add 15-crown-5 ether to complex sodium. |

| Oily Product | Residual solvent or impurities | Recrystallize from cold methanol; high vacuum drying for >12h. |

References

-

Horner-Wadsworth-Emmons Reaction Overview. Organic Chemistry Portal. Source:[Link]

-

Stilbenes Preparation and Analysis. Wiley-VCH. Source:[Link]

-

Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. MDPI (Molecules). Source:[Link]

-

Michaelis-Arbuzov Reaction Mechanism. Organic Chemistry Portal. Source:[Link]

Sources

Strategic Base Selection in the Horner-Wadsworth-Emmons Olefination of Diethyl (4-Isopropylbenzyl)phosphonate: A Detailed Application Guide

Abstract

The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of modern organic synthesis for the stereocontrolled formation of alkenes, a structural motif prevalent in numerous biologically active molecules and advanced materials.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the critical aspect of base selection for the HWE reaction, specifically focusing on the substrate Diethyl (4-Isopropylbenzyl)phosphonate. We will delve into the mechanistic underpinnings of the reaction, explore a variety of suitable bases, and present detailed, field-proven protocols to empower chemists in achieving optimal yields and desired stereoselectivity in their synthetic endeavors.

Introduction to the Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful olefination reaction that involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to furnish an alkene.[3][4] A significant advantage of the HWE reaction over the related Wittig reaction lies in the nature of the phosphorus byproduct; the water-soluble dialkyl phosphate salt generated in the HWE reaction is easily removed during aqueous workup, simplifying product purification.[4][5] Furthermore, the phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing for reactions with a broader range of carbonyl compounds under milder conditions.[4][6]

The reaction is particularly valuable for its ability to produce predominantly (E)-alkenes, a stereochemical outcome driven by thermodynamic control during the reaction pathway.[4][6][7] This guide will focus on the reaction of this compound, a common building block in the synthesis of stilbene derivatives and other pharmacologically relevant scaffolds.[8][9]

The Pivotal Role of the Base in the HWE Reaction

The selection of an appropriate base is arguably the most critical parameter in a successful HWE reaction. The primary function of the base is to deprotonate the α-carbon of the phosphonate, generating the key phosphonate carbanion intermediate.[4][10] This deprotonation is the first and often rate-determining step of the reaction sequence.[4]

The choice of base directly influences several key aspects of the reaction:

-

Reaction Rate: A sufficiently strong base is required to efficiently generate the phosphonate carbanion. The pKa of the α-protons of this compound is influenced by the electron-donating nature of the isopropylbenzyl group, necessitating a base of appropriate strength.

-

Stereoselectivity: The nature of the base and its counterion can impact the stereochemical outcome of the reaction, influencing the ratio of (E) to (Z) isomers.

-

Substrate Compatibility: The presence of base-sensitive functional groups in either the phosphonate or the aldehyde coupling partner dictates the use of milder, non-nucleophilic bases to avoid unwanted side reactions.[4]

-

Solubility and Reaction Heterogeneity: The solubility of the base and the resulting phosphonate salt in the reaction solvent can affect the reaction kinetics.

A Comparative Analysis of Bases for the HWE Reaction with this compound

The selection of the base should be a deliberate process based on the specific requirements of the reaction. Below is a comparative analysis of commonly employed bases.

| Base | pKa of Conjugate Acid | Typical Solvent(s) | Key Characteristics & Considerations |

| Sodium Hydride (NaH) | ~35 | THF, DMF, DME | Strong, non-nucleophilic base. Often the first choice for standard HWE reactions.[5] Requires anhydrous conditions due to its reactivity with water. The resulting sodium salt of the phosphonate is often soluble in polar aprotic solvents. |

| Potassium tert-Butoxide (KOtBu) | ~19 | THF, t-BuOH | Strong, sterically hindered base. Good for generating the carbanion quickly. Its bulkiness can sometimes influence stereoselectivity. Soluble in a range of organic solvents. |

| Lithium Diisopropylamide (LDA) | ~36 | THF | Very strong, non-nucleophilic base. Useful for less acidic phosphonates or when rapid and complete deprotonation is required. Typically prepared in situ at low temperatures. |

| Sodium Amide (NaNH₂) | ~38 | Liquid NH₃, Toluene | Extremely strong base. Less commonly used in modern HWE reactions due to the availability of more convenient alternatives. Requires specialized handling. |

| DBU/LiCl | ~13.5 (DBU) | Acetonitrile, THF | Milder, non-nucleophilic base system (Masamune-Roush conditions). Ideal for substrates with base-sensitive functional groups.[4][11] The lithium salt enhances the electrophilicity of the aldehyde and facilitates the elimination step. |

| Potassium Carbonate (K₂CO₃) / 18-Crown-6 | ~10.3 | THF, Acetonitrile | Mild base system. The crown ether is used to solubilize the potassium carbonate and enhance the basicity of the carbonate anion. Suitable for sensitive substrates. |

Experimental Protocols

The following protocols are provided as a starting point for the HWE reaction of this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific aldehyde coupling partners.

Protocol 1: Standard HWE Reaction Using Sodium Hydride

This protocol is suitable for aldehydes that are stable to strongly basic conditions.

Materials:

-

This compound

-

Aldehyde of choice

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

Solvent Addition: Add anhydrous THF to the flask to create a slurry.

-

Phosphonate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

-

Carbanion Formation: Allow the reaction mixture to stir at room temperature for 30-60 minutes. The evolution of hydrogen gas should be observed.

-

Aldehyde Addition: Dissolve the aldehyde (1.0-1.1 equivalents) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required for less reactive aldehydes.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Workup: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Mild HWE Reaction Using DBU/LiCl (Masamune-Roush Conditions)

This protocol is recommended for reactions involving base-sensitive aldehydes.

Materials:

-

This compound

-

Aldehyde of choice

-

Lithium Chloride (LiCl), anhydrous

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous Acetonitrile (MeCN)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous LiCl (1.1 equivalents) and this compound (1.0 equivalent).

-

Solvent Addition: Add anhydrous acetonitrile to the flask.

-

Aldehyde Addition: Add the aldehyde (1.0 equivalent) to the mixture.

-

Base Addition: Cool the mixture to 0 °C and add DBU (1.1 equivalents) dropwise.

-

Reaction: Allow the reaction to stir at room temperature until completion (monitor by TLC).

-

Workup: Add saturated aqueous NH₄Cl solution and extract with an appropriate organic solvent.

-

Washing: Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.